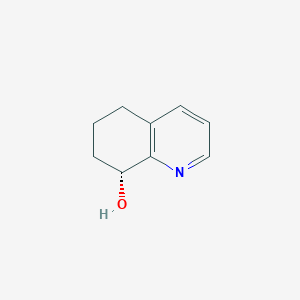

(R)-5,6,7,8-tetrahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHYOBSOVFBEB-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-8-ol, a valuable chiral building block in medicinal chemistry and asymmetric catalysis. The synthesis of this compound is critical for the development of novel therapeutics and chiral ligands. This document details two prominent and effective strategies: enzymatic kinetic resolution of the racemic alcohol and asymmetric reduction of the corresponding ketone.

Core Synthesis Strategies

The synthesis of this compound predominantly relies on two key approaches: the separation of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor.

-

Lipase-Catalyzed Kinetic Resolution : This chemoenzymatic method involves the selective acylation of one enantiomer from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, allowing for the separation of the desired (R)-alcohol.

-

Asymmetric Reduction of 5,6,7,8-tetrahydroquinolin-8-one : This strategy employs a chiral catalyst to stereoselectively reduce the ketone precursor, directly yielding the (R)-alcohol with high enantiopurity.

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol

This method leverages the high enantioselectivity of lipases to effect a kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol. The lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the (R)-acetate and (S)-alcohol can then be easily separated chromatographically. Subsequent hydrolysis of the acetate furnishes the desired this compound.

Experimental Protocol

A detailed experimental protocol for the lipase-catalyzed kinetic resolution is as follows[1]:

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Lipase from Candida antarctica (immobilized, e.g., Novozym 435)

-

Diisopropyl ether (i-Pr₂O)

-

4Å Molecular sieves

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Celite

Procedure:

-

Enzymatic Acetylation: A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight relative to the racemic alcohol), and 4Å molecular sieves (5 equivalents by weight) in diisopropyl ether (to a final concentration of 25 mM) is stirred at 60 °C for 30 hours. The reaction progress can be monitored by chiral HPLC.

-

Work-up and Separation: Upon completion, the lipase and molecular sieves are removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue, containing (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) as the eluent.

-

Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline: The collected (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is dissolved in methanol (to a final concentration of 160 mM). Potassium carbonate (4 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

Final Work-up: The methanol is removed under vacuum. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (e.e.) |

| Acetylation (S-ol) | (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% | >99% |

| Acetylation (R-acetate) | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% | >99% |

| Hydrolysis | This compound | 88% | >99% |

Table 1: Representative yields and enantiomeric excess for the lipase-catalyzed kinetic resolution.[1]

Workflow Diagram

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Method 2: Asymmetric Reduction of 5,6,7,8-tetrahydroquinolin-8-one

A more direct route to this compound is the asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one. This approach utilizes chiral catalysts, such as Noyori-type ruthenium complexes or Corey-Bakshi-Shibata (CBS) oxazaborolidine reagents, to achieve high enantioselectivity.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Noyori-type catalysts, for instance, RuCl--INVALID-LINK--, are highly effective for the asymmetric transfer hydrogenation of ketones. A formic acid/triethylamine mixture is commonly employed as the hydrogen source.

Experimental Protocol (Representative)

Materials:

-

5,6,7,8-Tetrahydroquinolin-8-one

-

RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Catalyst Activation (if necessary): The chiral ruthenium catalyst is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: In a separate flask, 5,6,7,8-tetrahydroquinolin-8-one (1 equivalent) is dissolved in the anhydrous solvent. The catalyst solution (typically 0.5-2 mol%) is then added.

-

Addition of Hydrogen Source: A pre-mixed azeotropic mixture of formic acid and triethylamine (e.g., 5:2 molar ratio) is added to the reaction mixture.

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 25-40 °C) until completion, which can be monitored by TLC or GC/MS.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

| Catalyst System | Substrate | Yield | Enantiomeric Excess (e.e.) |

| Ru(II)/Chiral Diamine | Aryl Ketones | >90% | >95% |

| CBS Reagent | Aryl Ketones | >90% | >98% |

Table 2: Typical performance of asymmetric reduction catalysts on analogous substrates.

Signaling Pathway Diagram

Caption: Asymmetric Reduction Pathway.

Summary and Comparison

| Feature | Lipase-Catalyzed Kinetic Resolution | Asymmetric Reduction |

| Starting Material | Racemic (±)-alcohol | Prochiral ketone |

| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |

| Key Reagent | Lipase (e.g., C. antarctica) | Chiral metal catalyst or organocatalyst |

| Advantages | High enantioselectivity, mild reaction conditions, readily available enzymes. | High atom economy, direct synthesis of the desired enantiomer. |

| Disadvantages | Maximum 50% yield, requires separation of enantiomers. | May require more specialized and expensive catalysts, optimization of reaction conditions can be crucial. |

Conclusion

Both lipase-catalyzed kinetic resolution and asymmetric reduction are powerful and viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability and cost of starting materials and catalysts, desired scale of the reaction, and the importance of atom economy. For large-scale synthesis, the direct asymmetric reduction is often preferred due to its higher theoretical yield. However, the enzymatic approach offers a robust and highly selective alternative that can be advantageous in certain contexts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,6,7,8-tetrahydroquinolin-8-ol is a valuable chiral building block in the synthesis of a variety of biologically active molecules and chiral ligands for asymmetric catalysis. Its stereocenter at the C-8 position is crucial for the biological efficacy and selectivity of many of its derivatives. This technical guide provides an in-depth overview of the primary enantioselective methods for the synthesis of this compound, with a focus on lipase-catalyzed kinetic resolution and asymmetric hydrogenation. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the practical application of these methods.

Introduction

The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. The introduction of a defined stereocenter, as in this compound, significantly expands the chemical space for drug discovery and development. The hydroxyl group at the 8-position provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The primary challenge in its synthesis lies in the efficient and highly selective control of the stereochemistry at the C-8 position. This guide explores the two most prominent and effective strategies to achieve this: enzymatic kinetic resolution of the corresponding racemate and asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one.

Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

Enzymatic kinetic resolution is a widely employed and highly effective method for the separation of enantiomers. This strategy capitalizes on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of (±)-5,6,7,8-tetrahydroquinolin-8-ol, lipase-catalyzed acetylation is the most common approach.

Reaction Principle

The kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol is typically achieved through enantioselective acetylation using a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, commonly vinyl acetate. The lipase selectively acetylates the (R)-enantiomer, forming (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated by chromatography. Subsequent hydrolysis of the (R)-acetate yields the desired this compound in high enantiomeric purity.

Experimental Protocol

The following is a representative experimental protocol for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diisopropyl ether (anhydrous)

-

4Å Molecular sieves

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Acetylation:

-

To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous diisopropyl ether (e.g., 25 mM final concentration), add vinyl acetate (5 eq.), immobilized Candida antarctica lipase B (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight).[1]

-

Stir the mixture at a controlled temperature (e.g., 60 °C) for an appropriate time (e.g., 30 hours), monitoring the reaction progress by chiral HPLC.[1]

-

Upon reaching approximately 50% conversion, filter the reaction mixture through a pad of celite to remove the enzyme and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

-

Separation of Enantiomers:

-

Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3) to separate (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline from (S)-5,6,7,8-tetrahydroquinolin-8-ol.[1]

-

-

Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline:

-

Dissolve the purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol.

-

Add potassium carbonate (4 eq.) and stir the mixture at room temperature for approximately 2 hours.[1]

-

Remove the methanol under reduced pressure.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Quantitative Data

The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol.

| Product | Yield (%) | Enantiomeric Excess (ee%) |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88 | >99 |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86 | >99 |

| This compound (after hydrolysis) | High | >99 |

Data adapted from a representative procedure.[1] Yields are calculated based on the theoretical maximum of 50% for each enantiomer in a kinetic resolution.

Workflow Diagram

References

(R)-5,6,7,8-tetrahydroquinolin-8-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-ol. It is intended for use by professionals in chemical research and drug development.

Introduction and Significance

This compound is a chiral heterocyclic compound. The tetrahydroquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of natural alkaloids and synthetic molecules with significant biological activities[1]. The specific "(R)" stereochemistry at the 8-position, combined with the hydroxyl group, makes this molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure compounds[1].

Modern research trajectories for this compound are primarily focused on its application as a precursor to bioactive molecules and its use in asymmetric catalysis[1]. Derivatives have been investigated for antiproliferative activity, where the stereochemistry has been shown to be crucial for efficacy[1]. Furthermore, it serves as a precursor for chiral ligands that are complexed with transition metals for use in asymmetric synthesis, such as the transfer hydrogenation of imines[1].

Chemical Structure and Identification

The absolute configuration of this compound is designated according to the Cahn-Ingold-Prelog priority rules[1]. The spatial arrangement of its atoms confers specific chiral recognition properties, which are critical in its applications.

Table 1: Structural and Identification Data

| Identifier | Value |

|---|---|

| IUPAC Name | (8R)-5,6,7,8-tetrahydroquinolin-8-ol[2] |

| CAS Number | 451466-81-2[1] |

| Molecular Formula | C₉H₁₁NO[3][4][5] |

| SMILES | C1C--INVALID-LINK--O[2] |

| InChI Key | YCQHYOBSOVFBEB-MRVPVSSYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5,6,7,8-tetrahydroquinolin-8-ol. Note that some data are reported for the racemic mixture.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 149.19 g/mol | [1][3][4][5] |

| Appearance | Off-white crystalline solid | For racemic mixture[6] |

| Melting Point | 64-65 °C | For racemic mixture[6] |

| Boiling Point | 88-96 °C at 2 Torr | For racemic mixture[6] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | [3] |

| LogP | 1.75 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 |[3][6] |

Experimental Protocols: Synthesis and Resolution

Access to enantiomerically pure this compound is critical for its applications. The most common method involves the resolution of a racemic mixture.

A highly effective method for separating the enantiomers of 5,6,7,8-tetrahydroquinolin-8-ol is through enzymatic kinetic resolution[1]. This process utilizes a lipase to selectively acylate one enantiomer at a faster rate than the other.

Detailed Protocol:

-

Reaction Setup : A mixture of racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) is prepared in isopropyl ether (i-Pr₂O) to a final concentration of 25 mM[7].

-

Reaction Conditions : The mixture is stirred for 30 hours at 60 °C[7].

-

Monitoring : The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH) to track the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the consumption of the (S)-alcohol[7].

-

Workup : The lipase and molecular sieves are removed by filtration over a celite pad[7]. The filtrate is then concentrated under vacuum.

-

Separation : The resulting products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography using an ethyl acetate/hexane mobile phase[7]. This method can yield products with high enantiomeric excess (up to 99% e.e.)[1].

-

Hydrolysis : To obtain the target (R)-alcohol, the separated (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is stirred with potassium carbonate (K₂CO₃) in methanol (MeOH) for 2 hours at room temperature. After removing the methanol, the product is extracted with ethyl acetate[7].

The following diagram illustrates the workflow for this enzymatic resolution protocol.

Alternative strategies for obtaining the (R)-enantiomer include:

-

Asymmetric Synthesis : This involves the stereoselective catalytic hydrogenation of a suitable quinoline precursor using chiral catalysts[1].

-

Chiral Resolution with Resolving Agents : Racemic mixtures can be separated by forming diastereomeric salts with chiral resolving agents, such as tartaric acid derivatives, followed by separation and liberation of the desired enantiomer[1].

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chiral intermediate.

-

Precursor to Bioactive Compounds : The hydroxyl group at the C-8 position serves as a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening[1].

-

Asymmetric Catalysis : The compound is a precursor to valuable chiral diamine ligands. When these ligands are complexed with transition metals like rhodium or iridium, they form catalysts used in asymmetric reactions, enabling the production of other chiral molecules with high enantioselectivity[1][7].

Due to the nature of this compound as a specialized building block, specific signaling pathways are not directly associated with it. Instead, its derivatives are designed and synthesized to interact with specific biological targets, such as enzymes or receptors involved in cell proliferation pathways[1].

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and should be handled with appropriate safety precautions by trained professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - (s)-5,6,7,8-tetrahydroquinolin-8-ol (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic data for (R)-5,6,7,8-tetrahydroquinolin-8-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (R)-5,6,7,8-tetrahydroquinolin-8-ol

Molecular Structure and Properties

-

Chirality: The presence of a stereocenter at the C8 position gives rise to (R) and (S) enantiomers. This guide focuses on the (R)-enantiomer. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 8-position significantly expands its potential for developing stereoselective therapeutics.[3]

Spectroscopic Data

Precise, experimentally obtained spectroscopic data for this compound is not extensively published. However, the following tables provide data for the closely related and structurally similar compound, (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline, which can serve as a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline.

Table 1: ¹H NMR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.40 | d | 4.6 | H-2 (quinoline ring) |

| 7.39 | d | 7.6 | H-4 (quinoline ring) |

| 7.05 | dd | 7.7, 4.7 | H-3 (quinoline ring) |

| 3.67 | t | 5.2 | H-8 (methine) |

| 2.50-2.78 | m | H-5 (methylene) & NH₂ | |

| 2.53 | s | CH₃ at C-2 | |

| 2.10-2.18 | m | H-7 (methylene) | |

| 1.93-2.01 | m | H-6 (methylene) | |

| 1.69-1.81 | m | H-6, H-7 (methylene) |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]

| Chemical Shift (δ) ppm | Assignment |

| 157.23 | C-8a |

| 146.86 | C-2 |

| 136.89 | C-4 |

| 132.46 | C-4a |

| 121.86 | C-3 |

| 59.56 | C-8 |

| 34.26 | C-5 |

| 28.85 | C-7 |

| 27.82 | C-6 |

| 19.55 | CH₃ at C-2 |

Solvent: CDCl₃, Frequency: 75 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline is presented below.

Table 3: IR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [4][5]

| Wavenumber (cm⁻¹) | Assignment |

| 3333.9 | N-H stretching (amine) |

| 3049.6 | C-H stretching (aromatic) |

| 2926.7, 2855.2 | C-H stretching (aliphatic) |

| 1648.1 | C=N stretching (quinoline ring) |

| 1575.3 | C=C stretching (aromatic) |

| 1444.5, 1428.1 | C-H bending |

| 1238.7 | C-N stretching |

| 1104.1 | |

| 782.2 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Mass Spectrometry Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline [5]

| m/z | Assignment |

| 163.2 | [M+1]⁺ |

Technique: ESI

Experimental Protocols

The synthesis of enantiomerically pure this compound is typically achieved through the enzymatic kinetic resolution of the racemic mixture.[3][4][5]

Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

A general method involves the reduction of 5,6,7,8-tetrahydroquinolin-8-one. The precursor, 5,6,7,8-tetrahydroquinolin-8-one, can be synthesized via ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[6]

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents) in isopropyl ether (i-Pr₂O) is stirred at 60 °C for 30 hours.[4][5]

-

The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).[5]

-

Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.[4][5]

-

The filtrate is concentrated under vacuum, and the resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography.[5]

-

The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) is then hydrolyzed using potassium carbonate (K₂CO₃, 4 equivalents) in methanol (MeOH) at room temperature for 2 hours.[4][5]

-

After removing methanol under vacuum, the mixture is treated with water and extracted with ethyl acetate. The organic phase is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄) to yield this compound.[5]

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR: IR spectra are recorded on an FTIR spectrometer, often with the sample prepared as a thin film or KBr pellet.

-

MS: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 451466-81-2 | Benchchem [benchchem.com]

- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5,6,7,8-tetrahydroquinolin-8-ol in Catalysis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(R)-5,6,7,8-tetrahydroquinolin-8-ol stands as a pivotal chiral building block in modern asymmetric catalysis. Its true catalytic potential is realized upon its transformation into sophisticated chiral ligands, which, when complexed with transition metals, facilitate highly enantioselective reactions. This technical guide provides an in-depth exploration of the mechanism of action of catalysts derived from this versatile molecule, with a focus on their application in asymmetric transfer hydrogenation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to support researchers in the field.

Core Application: Chiral Ligand Synthesis

This compound is primarily employed as a precursor for the synthesis of chiral diamine ligands, most notably the CAMPY and Me-CAMPY ligands. These ligands are then utilized to create chiral metal complexes, predominantly with rhodium and ruthenium, for asymmetric catalysis.

Mechanism of Action in Asymmetric Transfer Hydrogenation

The catalysts derived from this compound, such as those employing CAMPY ligands, operate through a mechanism consistent with Noyori-type asymmetric transfer hydrogenation (ATH). This process is characterized by a metal-ligand bifunctional mechanism, where both the metal center and the diamine ligand play crucial roles in the catalytic cycle.

The generally accepted mechanism involves the following key steps:

-

Catalyst Activation: The precatalyst, typically a rhodium or ruthenium complex, reacts with a hydrogen donor (e.g., a formic acid/triethylamine mixture) to form a metal hydride species.

-

Substrate Coordination: The imine substrate coordinates to the metal center.

-

Hydrogen Transfer: The transfer of a hydride from the metal and a proton from the amine of the chiral ligand to the imine substrate occurs in a concerted fashion through a six-membered pericyclic transition state. This step is stereodetermining, with the chiral environment of the ligand dictating the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the amine product in excess.

-

Product Release and Catalyst Regeneration: The chiral amine product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

The enantioselectivity of the reaction is governed by the steric and electronic interactions between the substrate and the chiral ligand within the transition state. The rigid backbone of the tetrahydroquinoline moiety in the CAMPY ligand plays a critical role in creating a well-defined chiral pocket around the metal center.

Quantitative Data: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

The following table summarizes the performance of various catalysts derived from this compound in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. The data is extracted from a study by Facchetti et al.[1]

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-phenyl-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 69 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 65 |

| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 62 |

| 1-(4-methylphenyl)-3,4-dihydroisoquinoline | [CpRh(L1)Cl]Cl | >99 | 68 |

| 1-phenyl-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 57 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 55 |

| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 51 |

| 1-(4-methylphenyl)-3,4-dihydroisoquinoline | [CpRh(L2)Cl]Cl | >99 | 59 |

| 1-phenyl-3,4-dihydroisoquinoline | [CpRu(L1)Cl] | traces | 10 |

| 1-phenyl-3,4-dihydroisoquinoline | [CpRu(L2)Cl] | traces | 15 |

L1 = (R)-CAMPY, L2 = (R)-Me-CAMPY. Reactions were carried out in the presence of La(OTf)3 as an additive.

Experimental Protocols

Synthesis of Racemic 5,6,7,8-tetrahydroquinolin-8-ol

A common route to racemic 5,6,7,8-tetrahydroquinolin-8-ol involves the multi-step synthesis starting from quinoline. One such method involves the N-oxidation of quinoline, followed by reaction with trifluoroacetic anhydride and subsequent hydrolysis.[2]

Synthesis of (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) Ligands

The chiral ligands are synthesized from racemic 5,6,7,8-tetrahydroquinolin-8-ol via enzymatic kinetic resolution.[1]

1. Enzymatic Kinetic Resolution:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether is stirred at 60 °C for 30 hours.

-

The reaction is monitored by chiral HPLC.

-

The lipase and molecular sieves are removed by filtration.

-

The filtrate is concentrated, and the products, (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography.

2. Hydrolysis of the Acetate:

-

The (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline enantiomer (1 eq.) and K2CO3 (4 eq.) in methanol are stirred for 2 hours at room temperature.

-

Methanol is removed under vacuum, and the mixture is treated with water and ethyl acetate.

-

The organic phase is washed with brine and dried over anhydrous Na2SO4 to yield this compound.

3. Conversion to Chiral Diamines:

-

The (R)-alcohol is then converted to the corresponding azide, followed by reduction to the primary amine to yield the (R)-CAMPY or (R)-Me-CAMPY ligand.

Synthesis of the [Cp*RhCl2]2 Precatalyst

The rhodium precatalyst can be synthesized from rhodium(III) chloride trihydrate and pentamethylcyclopentadiene.[3][4][5]

-

A mixture of rhodium(III) chloride trihydrate and pentamethylcyclopentadiene in methanol is refluxed.

-

The product precipitates from the solution upon cooling and can be collected by filtration.

General Procedure for Asymmetric Transfer Hydrogenation

-

The chiral ligand and the metal precatalyst are dissolved in a suitable solvent (e.g., a mixture of methanol and water).

-

The substrate (dihydroisoquinoline) and an additive (e.g., La(OTf)3) are added.

-

The reaction is initiated by the addition of a hydrogen source, typically a formic acid/triethylamine mixture.

-

The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.

Work-up and Purification

-

Upon completion, the reaction mixture is quenched with a basic aqueous solution (e.g., NaHCO3).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the enantiomerically enriched amine.

Visualizations

Experimental Workflow: From this compound to Chiral Amine

Caption: Workflow for the synthesis of chiral amines using this compound derived catalysts.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of imines.

References

- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 2. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 3. Lu Le Laboratory: Preparation of η5-pentamethylcyclopentadienyl rhodium(III) dichloride [Cp*RhCl2]2 - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Pentamethylcyclopentadienyl rhodium dichloride dimer - Wikipedia [en.wikipedia.org]

A Technical Guide to Asymmetric Catalysis with (R)-5,6,7,8-tetrahydroquinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of (R)-5,6,7,8-tetrahydroquinolin-8-ol as a chiral scaffold in asymmetric catalysis. The primary focus of this document is on the synthesis of derived chiral diamine ligands and their successful application in metal-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines, a crucial transformation for the synthesis of biologically active alkaloids.

Introduction: The this compound Scaffold

The tetrahydroquinoline framework is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 8-position, as seen in this compound, offers a valuable platform for the development of chiral ligands for asymmetric catalysis.[1] This guide details the synthesis of ligands derived from this scaffold and their application in highly enantioselective catalytic reactions.

Synthesis of Chiral Ligands from (±)-5,6,7,8-tetrahydroquinolin-8-ol

The enantiomerically pure this compound is most effectively obtained through enzymatic kinetic resolution of the racemic mixture. This chiral alcohol serves as a precursor for the synthesis of valuable chiral diamine ligands, such as (R)-CAMPY and its derivatives.[2]

Experimental Protocol: Enzymatic Kinetic Resolution and Ligand Synthesis

This protocol outlines the synthesis of the (R)-CAMPY ligand, starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol.

Step 1: Enzymatic Kinetic Resolution [2]

-

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (500 mL) is stirred for 30 hours at 60 °C.

-

The reaction progress is monitored by HPLC with a chiral column.

-

Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.

-

The filtrate is concentrated under vacuum.

-

The products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, are separated by silica gel chromatography.

Step 2: Hydrolysis of the (R)-acetate [2]

-

(R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) and K₂CO₃ (4 eq.) in methanol (10 mL) are stirred for 2 hours at room temperature.

-

Methanol is removed under vacuum, and the mixture is treated with water and ethyl acetate.

-

The organic phase is washed with brine and dried over anhydrous Na₂SO₄ to yield this compound.

Step 3: Synthesis of (R)-CAMPY Ligand [2]

-

The (R)-alcohol is converted to the corresponding azide, (R)-8-azido-5,6,7,8-tetrahydroquinoline, through standard procedures (e.g., Mitsunobu reaction or conversion to a sulfonate followed by azide displacement).

-

The azide (1 eq.) is then reduced with Pd-C (5% mol) in anhydrous ethanol under a hydrogen atmosphere (25 atm) for 3 hours at room temperature to yield the chiral diamine ligand, (R)-CAMPY.

Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl-3,4-dihydroisoquinolines

A primary application of ligands derived from this compound is in the rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines (DHIQs), yielding valuable chiral tetrahydroisoquinoline alkaloids.[2][3]

General Experimental Protocol for ATH

-

The chiral ligand ((R)-CAMPY or a derivative) and the metal precursor (e.g., [RhCp*Cl₂]₂) are stirred in a suitable solvent to form the catalyst complex.

-

The DHIQ substrate is added to the catalyst solution.

-

A hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/Et₃N), is added.[3]

-

The reaction is stirred at a specific temperature until completion, monitored by TLC or HPLC.

-

The product is isolated and purified using standard chromatographic techniques.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the results for the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines using catalysts derived from (R)-CAMPY (L1) and its 2-methyl substituted analogue (R)-Me-CAMPY (L2).[2]

| Entry | Substrate (DHIQ) | Catalyst | Additive | Conv. (%) | ee (%) |

| 1 | 1-phenyl-DHIQ | [RhCp(R)-CAMPY(Cl)]Cl | - | 99 | 60 |

| 2 | 1-phenyl-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 69 |

| 3 | 1-(4-methoxyphenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 55 |

| 4 | 1-(4-chlorophenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 65 |

| 5 | 1-(4-methylphenyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | - | 99 | 68 |

| 6 | 1-(2-naphthyl)-DHIQ | [RhCp(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 62 |

| 7 | 1-tert-butyl-DHIQ | [RhCp*(R)-Me-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 25 |

Reaction conditions: DHIQ (0.1 mmol), catalyst (1 mol%), HCOOH/Et₃N (5:2 molar ratio) in H₂O/i-PrOH (9:1) at 40 °C for 24 h. Additive (10 mol%) where indicated.

The data indicates that the rhodium complexes are highly effective in terms of conversion, with moderate to good enantioselectivities. The addition of a Lewis acid, La(OTf)₃, can be beneficial for more hindered substrates.[2]

Mechanism of Asymmetric Transfer Hydrogenation

The mechanism of asymmetric transfer hydrogenation with these Rh-diamine catalysts is believed to proceed through a concerted, outer-sphere mechanism. The key steps involve the formation of a rhodium-hydride species, which then delivers the hydride to the imine substrate via a six-membered ring transition state.[4]

The chirality of the product is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral environment created by the (R)-CAMPY ligand coordinated to the rhodium center.

Conclusion

This compound is a highly effective chiral building block for the synthesis of diamine ligands used in asymmetric catalysis. The derived rhodium complexes, particularly with the (R)-CAMPY ligand, have demonstrated high efficiency in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. This provides a robust and practical method for accessing enantiomerically enriched alkaloids, which are of significant interest in drug development. Further research into the application of these ligands for a broader range of substrates and reaction types is a promising area for future investigation.

References

- 1. Novel chiral macrocyclic ligands in asymmetric reduction of ketones [sciengine.com]

- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy and safety. In this pursuit, asymmetric catalysis has emerged as a powerful tool, and within this field, quinoline-based chiral ligands have carved out a significant niche.[1][2][3] The rigid, planar structure of the quinoline scaffold, combined with its versatile functionalization, offers a privileged platform for the design of ligands that can induce high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these remarkable ligands, complete with experimental protocols, quantitative data, and visual representations of key concepts.

A Privileged Scaffold: The Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is not only a common motif in biologically active natural products and pharmaceuticals but also an excellent backbone for chiral ligands.[1][2][3] Its rigid structure helps to create a well-defined chiral environment around a metal center, which is crucial for effective stereochemical communication with the substrate. Furthermore, the nitrogen atom in the quinoline ring can act as a coordinating site, and the aromatic system can be readily substituted to fine-tune the steric and electronic properties of the ligand.

Synthesis of Key Quinoline-Based Chiral Ligands

The versatility of the quinoline scaffold has led to the development of several distinct classes of chiral ligands. The following sections detail the synthesis of some of the most prominent examples.

Schiff Base Ligands

Quinoline-based Schiff base ligands are readily synthesized through the condensation of a chiral amine with a quinoline-carboxaldehyde.

Experimental Protocol: Synthesis of a Quinoline-Schiff Base Ligand

-

Step 1: Aldehyde Formation. 2-Methylquinoline is oxidized to 2-quinolinecarboxaldehyde using a suitable oxidizing agent like selenium dioxide.

-

Step 2: Imine Condensation. The resulting 2-quinolinecarboxaldehyde is then condensed with a chiral primary amine (e.g., (R)-1-phenylethylamine) in a solvent such as toluene or ethanol, often with azeotropic removal of water, to yield the chiral Schiff base ligand. The reaction is typically monitored by thin-layer chromatography (TLC) until completion.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure ligand.

Oxazolinyl-Quinoline Ligands (QUINOL)

The QUINOL framework, incorporating a chiral oxazoline ring appended to the quinoline core, has proven to be highly effective in a variety of asymmetric transformations.

Experimental Protocol: Synthesis of a Quinoline-Oxazoline Ligand

-

Step 1: Nitrile Formation. 8-Hydroxyquinoline is converted to 8-cyanoquinoline. This can be achieved through a multi-step process involving protection of the hydroxyl group, followed by a cyanation reaction.

-

Step 2: Cyclization. The 8-cyanoquinoline is then reacted with a chiral amino alcohol (e.g., (S)-phenylglycinol) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) in a high-boiling solvent like chlorobenzene under reflux conditions.

-

Step 3: Purification. After the reaction is complete, the mixture is worked up and the crude product is purified by column chromatography to yield the desired quinoline-oxazoline ligand.

N,N-Bidentate Ligands

These ligands typically feature two nitrogen-based coordinating groups attached to the quinoline scaffold.

Experimental Protocol: Synthesis of a Chiral N,N-Bidentate Quinoline Ligand

-

Step 1: Precursor Synthesis. A suitable quinoline precursor bearing a reactive functional group, such as a ketone, is synthesized.

-

Step 2: Condensation/Cyclization. The quinoline precursor is then reacted with a chiral diamine or amino alcohol under conditions that facilitate the formation of the bidentate ligand structure. This may involve a condensation reaction followed by a cyclization step.

-

Step 3: Purification. The final ligand is purified using standard techniques like column chromatography or recrystallization.

P,N-Bidentate Ligands (e.g., QUINAP)

QUINAP (Quinolyl-Naphthyl-Phosphine) is a highly successful axially chiral P,N-ligand that has found widespread application in asymmetric catalysis.

Experimental Protocol: Synthesis of (S)-QUINAP

-

Step 1: Precursor Synthesis. The synthesis begins with the preparation of a suitable precursor, such as 1-(isoquinolin-1-yl)naphthalen-2-ol.

-

Step 2: Triflation. The hydroxyl group of the precursor is converted to a triflate (OTf) group by reaction with triflic anhydride in the presence of a base like pyridine.

-

Step 3: Phosphination. The triflate is then displaced by a phosphine group through a palladium-catalyzed coupling reaction with diphenylphosphine in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., dppf) and a base (e.g., DIPEA) in a solvent like dioxane.

-

Step 4: Resolution. The racemic QUINAP is then resolved into its enantiomers, for example, by fractional crystallization of diastereomeric palladium complexes formed with a chiral auxiliary.

Applications in Asymmetric Catalysis: A Data-Driven Overview

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. The following tables summarize the efficacy of various quinoline-based chiral ligands in key transformations, highlighting their ability to deliver high yields and enantioselectivities.

Table 1: Asymmetric Allylic Alkylation (AAA)

| Ligand Type | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| P,N-Ligand (QUINAP) | [Pd(allyl)Cl]₂ | 1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 98 | [4] |

| Oxazoline-Quinoline | Pd₂(dba)₃ | cinnamyl acetate | Sodium diethyl malonate | 88 | 92 | |

| Schiff Base | Cu(OTf)₂ | 1,3-diphenylallyl acetate | Diethyl zinc | 92 | 85 |

Table 2: Asymmetric Hydrogenation

| Ligand Type | Catalyst System | Substrate | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| P,N-Ligand | [Ir(COD)Cl]₂ | 2-methylquinoline | 50 | >99 | 96 | |

| N,N-Ligand | Ru(OAc)₂ | Methyl acetoacetate | 20 | 98 | 94 | |

| Amine-based | Rh(COD)₂BF₄ | (Z)-methyl-α-acetamidocinnamate | 1 | >99 | 95 |

Table 3: Asymmetric Diels-Alder Reaction

| Ligand Type | Catalyst System | Dienophile | Diene | Yield (%) | ee (%) | Reference |

| Oxazoline-Quinoline | Cu(OTf)₂ | N-crotonyloxazolidinone | Cyclopentadiene | 90 | 94 | |

| Schiff Base | Yb(OTf)₃ | 3-acryloyl-2-oxazolidinone | Isoprene | 85 | 88 | |

| N-Oxide | Sc(OTf)₃ | Maleimide | Anthracene | 92 | 91 | [5] |

Table 4: Asymmetric Friedel-Crafts Alkylation

| Ligand Type | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Oxazoline-Quinoline | Cu(OTf)₂ | N-Boc-indole | trans-β-nitrostyrene | 95 | 97 | |

| P,N-Ligand | Zn(OTf)₂ | Pyrrole | Chalcone | 88 | 90 | |

| Schiff Base | In(OTf)₃ | Indole | Isatin-derived ketimine | 91 | 93 |

Visualizing the Core Concepts: Workflows and Mechanisms

To further elucidate the relationships and processes involved in the discovery and application of quinoline-based chiral ligands, the following diagrams, generated using the DOT language, provide a visual representation of key workflows and catalytic cycles.

Caption: Synthetic pathways to major classes of quinoline-based chiral ligands.

Caption: Generalized catalytic cycle for an asymmetric transformation.

Mechanism of Stereochemical Induction

The high enantioselectivities achieved with quinoline-based chiral ligands stem from a combination of steric and electronic effects that create a highly ordered transition state. The rigid quinoline backbone restricts the conformational flexibility of the ligand-metal complex, forcing the substrate to approach from a specific trajectory. The substituents on the chiral part of the ligand and on the quinoline ring itself create steric hindrance that disfavors one of the two possible transition states, leading to the preferential formation of one enantiomer of the product. Electronic interactions between the ligand, the metal center, and the substrate can also play a crucial role in stabilizing the favored transition state.

Conclusion and Future Outlook

Quinoline-based chiral ligands have firmly established themselves as a versatile and powerful class of tools for asymmetric catalysis. Their modular synthesis, structural rigidity, and tunable electronic properties have enabled the development of highly efficient catalysts for a broad range of enantioselective transformations. The continued exploration of novel quinoline-based ligand architectures, coupled with a deeper understanding of the mechanisms of stereochemical induction, promises to further expand the scope and utility of this remarkable class of ligands. For researchers in drug development, the ability to access complex chiral molecules with high enantiopurity using these catalytic systems will undoubtedly accelerate the discovery of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(R)-5,6,7,8-tetrahydroquinolin-8-ol as a precursor in organic synthesis

An In-depth Technical Guide to (R)-5,6,7,8-tetrahydroquinolin-8-ol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in modern organic synthesis. Its significance lies in the privileged tetrahydroquinoline scaffold, which is a common motif in a wide array of biologically active natural products and synthetic compounds. The introduction of a chiral center at the 8-position dramatically expands the structural and functional diversity available to chemists, making it a sought-after precursor for the development of novel pharmaceuticals and chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility as a synthetic precursor.

Synthesis of this compound

The primary method for obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of the racemic mixture. Lipase-catalyzed acetylation has proven to be an effective strategy for separating the enantiomers with high optical purity.

Lipase-Catalyzed Kinetic Resolution

This technique leverages the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The most commonly employed method is the dynamic kinetic resolution using lipase from Candida antarctica.[1][2] This approach overcomes the limitations of traditional resolution methods that often involve expensive chiral resolving agents and result in lower yields and inadequate optical purity.[1][2]

A key advantage of this enzymatic method is the ability to obtain both the acetylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated chromatographically. The desired this compound is subsequently obtained by hydrolysis of the corresponding acetate. This method can achieve a high enantiomeric excess (e.e.) of up to 99% for the (R)-enantiomer.

Experimental Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [1]

-

Reaction Setup: A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr₂O (to a final concentration of 25 mM) is prepared.

-

Reaction Conditions: The mixture is stirred for 30 hours at 60 °C.

-

Monitoring: The reaction progress is monitored by HPLC equipped with a chiral column (e.g., Daicel AD-RH).

-

Work-up: The lipase and molecular sieves are removed by filtration through a celite pad. The filtrate is then concentrated under vacuum.

-

Separation: The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by silica gel chromatography using an ethyl acetate/hexane (7:3) eluent.

-

Hydrolysis of (R)-acetate: The purified (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) is stirred with K₂CO₃ (4 eq.) in methanol for 2 hours at room temperature.

-

Final Purification: After removal of methanol, the mixture is treated with water and extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.

Quantitative Data for Lipase-Catalyzed Resolution

| Product | Yield |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol | 88% |

| (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 86% |

Catalytic Hydrogenation

While the synthesis of tetrahydroquinolines is often achieved through the hydrogenation of the quinoline ring, stereoselective catalytic hydrogenation to directly produce this compound requires the use of chiral catalysts.[3] Palladium-based catalysts are commonly used for the hydrogenation of quinoline.[3][4] A two-temperature approach, involving an initial lower temperature hydrogenation followed by a higher temperature isomerization, can be employed to favor the thermodynamically more stable isomer.[3][4]

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various valuable molecules, primarily chiral ligands and biologically active compounds.

Precursor to Chiral Ligands

A significant application of this compound is its conversion into chiral diamines, which are effective ligands in metal-catalyzed asymmetric reactions.[1][2] For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its derivatives, have been successfully employed in the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines.[1][2] These ligands, when complexed with metals like rhodium, have shown high reactivity and enantioselectivity in the synthesis of chiral alkaloids.[1][2]

Experimental Workflow: Synthesis of Chiral Diamine Ligands and Application in Asymmetric Transfer Hydrogenation

Caption: Workflow for the synthesis of this compound and its application as a precursor to chiral ligands for asymmetric transfer hydrogenation.

Precursor to Bioactive Compounds

Derivatives of this compound have shown significant biological potential. Research has focused on incorporating this scaffold into novel compounds with antiproliferative activity against various cancer cell lines.[3] The stereochemistry at the 8-position is often crucial, with the (R)-enantiomer of a derivative sometimes exhibiting significantly higher activity than its (S)-counterpart. The hydroxyl group at the 8-position provides a convenient handle for further functionalization, enabling the synthesis of diverse compound libraries for biological screening.[3]

Chemical Properties and Functionalization

The hydroxyl group at the C-8 position of this compound is a key site for various functionalization reactions. This allows for the introduction of diverse substituents to modulate the biological activity or catalytic properties of its derivatives.

Logical Relationship of Functionalization

Caption: Potential functionalizations of the hydroxyl group in this compound.

Conclusion

This compound is a cornerstone chiral precursor in organic synthesis. Its efficient enantioselective synthesis through enzymatic resolution provides access to a valuable building block for the development of sophisticated chiral ligands and novel therapeutic agents. The versatility of its functionalization allows for extensive structural modifications, making it a highly attractive scaffold for researchers in both academia and industry. The continued exploration of its synthetic utility is expected to lead to further advancements in asymmetric catalysis and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 451466-81-2 | Benchchem [benchchem.com]

- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

Theoretical Framework for the Stereoselectivity of (R)-5,6,7,8-Tetrahydroquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,6,7,8-tetrahydroquinolin-8-ol is a valuable chiral building block in the synthesis of biologically active molecules and chiral ligands for asymmetric catalysis.[1] Its stereochemistry is crucial for its function and efficacy in these applications. While experimental methods for its stereoselective synthesis have been developed, a comprehensive theoretical understanding of the factors governing this stereoselectivity is not yet extensively documented in peer-reviewed literature. This technical guide outlines a theoretical framework, leveraging computational chemistry, to investigate and predict the stereochemical outcome of the synthesis of this compound. The methodologies and workflows presented herein are designed to provide a roadmap for researchers seeking to understand and optimize the synthesis of this and other chiral heterocyclic compounds.

Introduction

The tetrahydroquinoline scaffold is a prevalent motif in a wide array of natural products and pharmacologically active compounds.[2] The specific enantiomer of a chiral molecule can exhibit significantly different biological activity, making stereoselective synthesis a critical aspect of drug discovery and development.[3][4] this compound serves as a key intermediate in the synthesis of novel therapeutics, including anticancer agents, and as a precursor to chiral ligands for asymmetric transfer hydrogenation reactions.[5][6][7]

Experimental approaches to obtain enantiomerically pure this compound include the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one and the enzymatic kinetic resolution of the corresponding racemate.[1][7] While these methods can be effective, they often rely on empirical optimization. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful tool to elucidate the underlying mechanisms of stereoselection at a molecular level.[8] Such studies can model reaction pathways and transition states to predict the most favorable stereochemical outcome, thereby guiding the rational design of more efficient and selective synthetic routes.[1]

This guide proposes a theoretical workflow to investigate the stereoselectivity in the synthesis of this compound, focusing on the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one.

Proposed Theoretical Investigation of Stereoselectivity

The stereoselectivity in the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one to (R)- or (S)-5,6,7,8-tetrahydroquinolin-8-ol is determined by the relative energy barriers of the transition states leading to each enantiomer. A lower energy barrier for the transition state leading to the (R)-enantiomer will result in its preferential formation. DFT calculations can be employed to model these transition states and quantify the energy differences.[1]

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a recommended approach:

| Parameter | Recommended Specification | Rationale |

| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry software packages. |

| Method | Density Functional Theory (DFT) | Balances computational cost and accuracy for systems of this size. |

| Functional | B3LYP, M06-2X | B3LYP is a versatile hybrid functional. M06-2X is often preferred for kinetics and thermochemistry. |

| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Pople-style basis sets providing a good compromise between accuracy and computational expense. |

| Solvent Model | Polarizable Continuum Model (PCM) | To account for the influence of the solvent on the reaction energetics. |

| Calculations | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2, QST3, Berny) | To locate and verify stationary points (reactants, products, and transition states) on the potential energy surface. |

Experimental Protocols (Cited)

While this guide focuses on a theoretical approach, it is informed by established experimental procedures for the synthesis and resolution of 5,6,7,8-tetrahydroquinolin-8-ol.

Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [5][7]

A mixture of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and lipase from Candida antarctica in an organic solvent (e.g., diisopropyl ether) is stirred at an elevated temperature (e.g., 60 °C). The reaction progress is monitored by chiral HPLC. The lipase selectively acetylates the (R)-enantiomer, allowing for the separation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol. The (R)-acetate can then be hydrolyzed to afford the desired this compound.

Visualizing the Theoretical Workflow and Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed theoretical workflow and the key reaction pathways for the asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one.

References

- 1. This compound | 451466-81-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application of (R)-5,6,7,8-tetrahydroquinolin-8-ol in Asymmetric Synthesis: A Chiral Scaffold for Advanced Catalysis

(R)-5,6,7,8-tetrahydroquinolin-8-ol has emerged as a significant chiral building block in the field of asymmetric synthesis. Its rigid, bicyclic framework and the stereogenic center at the 8-position make it an excellent precursor for the development of chiral ligands and catalysts. These catalysts have found valuable applications in enantioselective transformations, particularly in the synthesis of chiral amines and other pharmacologically relevant molecules. This document provides a detailed overview of its application, focusing on its use in the synthesis of chiral diamine ligands and their subsequent application in asymmetric transfer hydrogenation.

Application Notes

The primary application of this compound in asymmetric synthesis is as a precursor to chiral ligands for transition metal-catalyzed reactions. The hydroxyl group at the C-8 position serves as a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of ligands.[1] A key synthetic strategy involves the enzymatic kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol to obtain the optically pure (R)-enantiomer.[1]

One of the most successful applications of this chiral scaffold is in the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline-based diamine ligands, such as (R)-CAMPY and (R)-Me-CAMPY.[2] These ligands, when complexed with transition metals like rhodium and iridium, form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral imines, leading to the formation of chiral amines with good to excellent enantioselectivity.[1]

The resulting chiral amines are valuable intermediates in the synthesis of a wide array of biologically active compounds, including alkaloids and other pharmaceutical agents.[2] The tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the 8-position significantly enhances the structural and functional diversity available for drug discovery and development.[1]

Data Presentation

The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of various 1-aryl substituted-3,4-dihydroisoquinolines using catalysts derived from this compound. The data highlights the efficiency and enantioselectivity of these catalytic systems.

| Substrate | Catalyst | Ligand | Additive | Conversion (%) | ee (%) |

| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | - | 45 | 69 |

| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 69 |

| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | - | 35 | 57 |

| 1-phenyl-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 57 |

| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 65 |

| 1-(p-tolyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 55 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 68 |

| 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 56 |

| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-CAMPY]Cl | (R)-CAMPY (L1) | La(OTf)₃ | >99 | 63 |

| 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | [RhCpCl(R)-Me-CAMPY]Cl | (R)-Me-CAMPY (L2) | La(OTf)₃ | >99 | 51 |

Experimental Protocols

Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol describes the separation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield the (R)-acetate and the (S)-alcohol, followed by hydrolysis to obtain the desired (R)-alcohol.

Materials:

-

(±)-5,6,7,8-Tetrahydroquinoline-8-ol

-

Vinyl acetate

-

Lipase acrylic resin from Candida antarctica

-

4Å molecular sieves

-

i-Pr₂O (diisopropyl ether)

-

Silica gel for chromatography

-

Ethyl acetate

-

Hexane

-

K₂CO₃

-

Methanol (MeOH)

Procedure:

-

A mixture of (±)-5,6,7,8-tetrahydroquinoline-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in i-Pr₂O (to a final concentration of 25 mM) is stirred for 30 hours at 60 °C.[2]

-

The reaction progress is monitored by HPLC with a chiral column (e.g., Daicel AD-RH).[2]

-

Upon completion, the lipase and molecular sieves are removed by filtration through a celite pad.[2]

-

The filtrate is concentrated under vacuum. The resulting mixture of (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel chromatography using an ethyl acetate/hexane (7:3) eluent.[2] This yields (S)-alcohol (88% yield) and (R)-acetate (86% yield).[2]

-

To a solution of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 eq.) in MeOH (to a final concentration of 160 mM), K₂CO₃ (4 eq.) is added. The mixture is stirred for 2 hours at room temperature.[2]

-

The MeOH is removed under vacuum, and the residue is treated with H₂O and extracted with ethyl acetate. The organic phase is washed twice with brine and dried over anhydrous Na₂SO₄.[2]

-

Concentration of the organic phase under vacuum yields this compound.

Synthesis of Chiral Diamine Ligand (R)-CAMPY (L1)

This protocol details the conversion of this compound to the corresponding chiral diamine ligand.

Materials:

-

This compound

-

CH₂Cl₂

-

Dimethylaminopyridine (DMAP)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Palladium on carbon (Pd-C, 5%)

-

Anhydrous Ethanol (EtOH)

Procedure:

-

To a solution of this compound (1 eq.) in CH₂Cl₂ (to a final concentration of 60 mM) at 0 °C, are added DMAP (6 eq.), MsCl (4 eq.), and NaN₃ (50 eq.).[2]

-

The mixture is stirred at room temperature for 30 minutes, after which DMSO is added, and stirring is continued for an additional 6 hours.[2]

-

The reaction is quenched with H₂O and extracted with a mixture of ethyl acetate and hexane (3:7). The combined organic layers are washed with H₂O and brine, then dried over Na₂SO₄ and concentrated.[2]

-

The crude product, (S)-8-azido-5,6,7,8-tetrahydroquinoline, is purified by silica gel chromatography using an ethyl acetate/hexane (15:85) eluent (89% yield).[2]

-

A mixture of (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) and Pd-C (5 mol%) in anhydrous EtOH is stirred for 3 hours under a hydrogen atmosphere (25 atm) at room temperature.[2]

-

The Pd-C is removed by filtration through a celite pad, and the filtrate is concentrated under vacuum to yield the (R)-CAMPY ligand (L1) as a pale-yellow oil.[2]

Asymmetric Transfer Hydrogenation of 1-phenyl-3,4-dihydroisoquinoline

This protocol outlines the general procedure for the asymmetric transfer hydrogenation of a representative substrate using a rhodium catalyst with the (R)-CAMPY ligand.

Materials:

-

[RhCp*Cl₂]₂

-

(R)-CAMPY (L1)

-

1-phenyl-3,4-dihydroisoquinoline

-

La(OTf)₃ (optional additive)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

In a reaction vessel, the rhodium precursor [RhCp*Cl₂]₂ and the chiral ligand (R)-CAMPY (L1) are mixed in a suitable solvent (e.g., a 1:1 mixture of methanol and water).[2]

-

The substrate, 1-phenyl-3,4-dihydroisoquinoline, is added to the catalyst solution.

-

If used, the additive La(OTf)₃ is added to the reaction mixture.

-

A mixture of formic acid and triethylamine (as the hydrogen source) is added to initiate the reaction.[2]

-

The reaction is stirred at a specified temperature until completion (monitored by TLC or GC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is dried and concentrated.

-

The product, (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.

Visualizations

Caption: Workflow for Chiral Catalyst Synthesis and Application.

Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.

References

Application Notes and Protocols for (R)-5,6,7,8-tetrahydroquinolin-8-ol Derived Ligands in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5,6,7,8-tetrahydroquinolin-8-ol serves as a valuable chiral precursor for the synthesis of advanced ligands utilized in transition metal-catalyzed asymmetric reactions. This document provides detailed application notes and experimental protocols for the use of its derivatives, specifically the chiral diamines (R)-CAMPY and (R)-Me-CAMPY, in rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of imines. These reactions are crucial for the synthesis of enantiomerically enriched amines, which are key intermediates in the development of biologically active compounds and pharmaceuticals.

Ligand Synthesis and Catalyst Formation

The chiral alcohol, this compound, is first converted into the corresponding chiral diamine ligands, (R)-CAMPY and (R)-Me-CAMPY. These diamines are subsequently complexed with a rhodium precursor to generate the active catalysts for asymmetric transfer hydrogenation.

Experimental Workflow for Catalyst Preparation

Caption: Workflow for Ligand Synthesis and Catalyst Formation.

Asymmetric Transfer Hydrogenation (ATH) of Dihydroisoquinolines

The rhodium complexes of (R)-CAMPY and (R)-Me-CAMPY are effective catalysts for the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines, yielding chiral tetrahydroisoquinolines.

Quantitative Data

The catalytic activity of the rhodium complexes was evaluated in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines. The results, including conversion and enantiomeric excess (ee), are summarized in the table below.

| Substrate (Ar) | Catalyst | Conversion (%) | ee (%) |

| Phenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 55 |

| Phenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 69 |

| 4-Methoxyphenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 48 |

| 4-Methoxyphenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 62 |

| 4-Chlorophenyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 51 |

| 4-Chlorophenyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 65 |

| 2-Thienyl | [(R)-CAMPY-RhCpCl]Cl | >99 | 45 |

| 2-Thienyl | [(R)-Me-CAMPY-RhCpCl]Cl | >99 | 58 |

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH/Et3N (5:2 molar ratio), H2O/MeOH (1:1, 1 mL), 40 °C, 24 h.

Catalytic Cycle

The proposed catalytic cycle for the asymmetric transfer hydrogenation involves a rhodium-hydride intermediate. The chirality of the diamine ligand dictates the stereochemical outcome of the hydride transfer to the imine substrate.

Caption: Proposed Catalytic Cycle for ATH.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the lipase-catalyzed kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol.[1]

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-